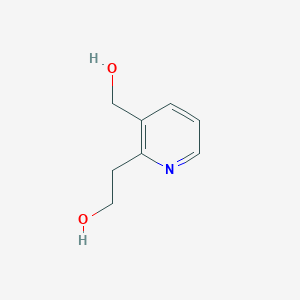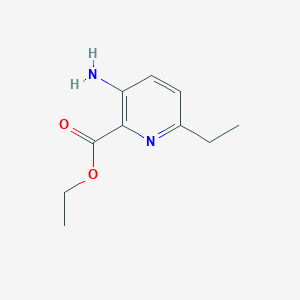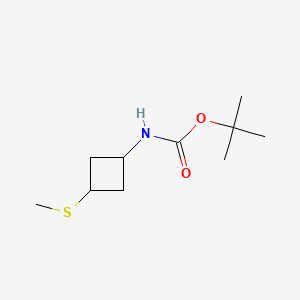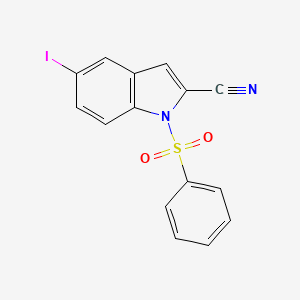
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N This compound features a hydroxymethyl group attached to the third position of the pyridine ring and an ethanol group attached to the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with formaldehyde, followed by reduction. This method typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl and ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halides and organometallic compounds, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce different alcohol derivatives.
Applications De Recherche Scientifique
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethyl)pyridine: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
3-(2-Hydroxyethyl)pyridine: Similar structure but with the hydroxyl group attached to the third position of the pyridine ring.
2-Pyridineethanol: Similar structure but without the hydroxymethyl group.
Uniqueness
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol is unique due to the presence of both hydroxymethyl and ethanol groups, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
1240725-48-7 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-[3-(hydroxymethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H11NO2/c10-5-3-8-7(6-11)2-1-4-9-8/h1-2,4,10-11H,3,5-6H2 |
Clé InChI |
ZOJTZLYHVUFTAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)


![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)




![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
